N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine
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Overview
Description
N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-benzyl-1-ethyl-1H-pyrazole-3,4-diamine can be achieved through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides pyrazole derivatives . Another method includes the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . These reactions typically offer mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves large-scale cyclocondensation reactions using readily available starting materials such as ketones, aldehydes, and hydrazine monohydrochloride . The reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as ruthenium.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrogen gas, aryl halides, and copper powder. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of more complex heterocyclic systems.
Biology: Exhibits biological activities such as antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of N3-benzyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1-ethylpyrazol-3-amine: Another pyrazole derivative with similar structural features.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: A compound with an indole moiety, which also exhibits biological activities.
The uniqueness of N3-benzyl-1-ethyl-1H-pyrazole-3,4-diamine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific applications.
Properties
CAS No. |
1431964-84-9 |
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Molecular Formula |
C12H17ClN4 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
3-N-benzyl-1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H16N4.ClH/c1-2-16-9-11(13)12(15-16)14-8-10-6-4-3-5-7-10;/h3-7,9H,2,8,13H2,1H3,(H,14,15);1H |
InChI Key |
QBWVQTUMDGDOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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